molecular formula C8H7BrO B1267227 2-(3-Bromophenyl)oxirane CAS No. 28022-44-8

2-(3-Bromophenyl)oxirane

Cat. No. B1267227
CAS RN: 28022-44-8
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)oxirane and related compounds often involves strategies that capitalize on the reactivity of brominated aromatic compounds and epoxides. For example, a practical synthesis method has been developed for a related compound, 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate in the production of certain pharmaceuticals. This synthesis route, involving the cross-coupling reaction and diazotization, highlights the challenges and solutions in synthesizing brominated aromatic compounds, which could be adapted for this compound synthesis (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of oxirane compounds, including this compound, is characterized by the three-membered oxirane ring, which imparts significant strain and thus reactivity to the molecule. This structural aspect is crucial for its chemical behavior and reactivity, especially in opening reactions of the epoxide ring, which can be catalyzed by acids or bases (He & Meloan, 1972).

Chemical Reactions and Properties

The reactivity of oxiranes, in general, involves ring-opening reactions that are fundamental to their application in synthesizing various functionalized compounds. The presence of the bromophenyl group further adds to the complexity of possible chemical transformations, offering routes to synthesize compounds with diverse biological and chemical properties. Research into oxirane compounds elucidates their broad reactivity and potential in synthesis (Mishmash He & Meloan Ce, 1972).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by both the oxirane ring and the bromophenyl group. These properties are critical for determining the conditions under which the compound can be handled, stored, and used in chemical reactions. While specific data on this compound may not be readily available, studies on similar compounds provide valuable insights into handling and application strategies for oxirane compounds (Koch & Sures, 2018).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with nucleophiles, stability under various conditions, and susceptibility to catalytic transformations, are central to its utility in organic synthesis. The epoxide ring is particularly reactive toward nucleophilic attack, providing a versatile handle for the introduction of various functional groups. Additionally, the bromine atom on the phenyl ring offers opportunities for further functionalization through substitution reactions, enhancing the compound's utility as a synthetic intermediate (Chovatiya et al., 2014).

Scientific Research Applications

Antimicrobial Additives in Oils and Fuels

2-(3-Bromophenyl)oxirane has been studied for its potential as an antimicrobial additive in lubricating oils and fuels. Research by Talybov, Akhmedova, and Yusubov (2022) involved the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes using chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes. The resulting compounds demonstrated effective antimicrobial properties, making them suitable for use in various oil and fuel applications (Talybov, Akhmedova, & Yusubov, 2022).

Stereoselective Synthesis

The compound has been used in the stereoselective synthesis of various chemical structures. For instance, Bravo et al. (1994) explored the stereoselective formation of oxiranes by the reaction of diazomethane on certain ketones, obtaining high chemical yield and diastereoselectivity. This process is significant in creating specific molecular configurations important in chemical synthesis (Bravo et al., 1994).

Polymerization and Material Science

Shih and Tirrell (1984) investigated the conversion of (2-Bromoethyl)oxirane to poly-[(2-bromoethyl)oxirane], a process important in the field of polymer science. The resulting polyether had potential applications in biomaterials and contact lenses due to its unique properties, like its ability to absorb significant amounts of water (Shih & Tirrell, 1984).

Chemical Synthesis and Reactions

The use of this compound in various chemical reactions and syntheses has been extensively studied. For example, research by Fujiwara et al. (1990) demonstrated its application in the synthesis of oxiranes and oxetanes from 1,2- or 1,3-halohydrins using organoantimony(V) alkoxide. This method was notable for its neutral reaction conditions and the intact preservation of ester moieties in the oxiranes (Fujiwara et al., 1990).

Mechanism of Action

properties

IUPAC Name

2-(3-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLJNGZNHMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950711
Record name 2-(3-Bromophenyl)oxirane
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28022-44-8
Record name 2-(3-Bromophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28022-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(epoxyethyl)-
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Record name 2-(3-Bromophenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)oxirane
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Synthesis routes and methods I

Procedure details

A solution of 3-bromostyrene (1.0 g, 5.46 mmol) in CH2Cl2 (10 mL) was cooled in an ice bath. 3-Chloroperoxybenzoic acid (57% pure) (1.82 g, 6.01 mmol) was added in one batch and the stirring was continued over 18 h. The reaction mixture was concentrated to a residue and diluted with CCl4 (20 mL). Precipitated m-chlorobenzoic acid was removed by filtration and the filtrate was washed with a 50:50 mixture of 5% aq. NaHCO3 and 5% aq. NaHSO3 (100 mL). The organic extract was dried over Na2SO4 and concentrated under reduced pressure to yield 0.80 g (64%) of product as a yellow oil. 1H NMR (CDCl3) δ2.74 (m, 1, CH), 3.14 (m, 1, CH--), 3.82 (m, 1, --CH--), 7.21 (m, 2, phenyl), 7.42 (m, 2, phenyl).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

1-Bromo-3-vinyl-benzene (5 g, 27.3 mmol) and 3-cyanopyridine (551 mg, 2.7 mmol) were added in CH2Cl2 (25 mL), Methyltrioxorhenium (VII) (34 mg, 0.137 mmol) and hydrogen peroxide (30%) (6.2 mL, 54.6 mmol) were added and the reaction mixture was stirred at room temperaute for 18 h. Sodium sulfite 1M (10 mL) and saturated sodium bicarbonate were added, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over anhydrous magnesium sulfate, filtered. The filtrate was concentrated in vacuo to provide the title compound as clear oil ((5.05 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
34 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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